magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide
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Overview
Description
Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring. This compound is notable for its unique structure, which includes a methoxy group, a fluorine atom, and a phenyl group attached to the benzene ring. The presence of magnesium makes it a valuable reagent in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide typically involves the reaction of 2-fluoro-1-methoxy-4-phenylbenzene with magnesium bromide. This reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent. The reaction conditions often include a controlled temperature environment to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions. The process would require stringent control of moisture and oxygen to prevent the degradation of the sensitive organomagnesium compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the magnesium bromide moiety acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve anhydrous solvents and inert atmospheres.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Properties
Molecular Formula |
C13H10BrFMgO |
---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RIPWCRWZPLCJAK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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